7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde
Description
7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde is a hybrid organic compound featuring a 1,3-benzodioxole core substituted at position 7 with a 6-methoxypyridin-3-yl group and at position 5 with a formyl (-CHO) moiety. This structure combines aromatic and heterocyclic elements, making it a versatile intermediate in medicinal chemistry and materials science.
Synthetic routes to this compound likely involve condensation reactions between functionalized pyridine derivatives and 1,3-benzodioxole-5-carbaldehyde precursors, as evidenced by analogous methodologies in the synthesis of quinoline-piperonal hybrids and other benzodioxole derivatives .
Properties
IUPAC Name |
7-(6-methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-17-13-3-2-10(6-15-13)11-4-9(7-16)5-12-14(11)19-8-18-12/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDURXTUGUDEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C3C(=CC(=C2)C=O)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid derivative, while reduction yields an alcohol derivative .
Scientific Research Applications
7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde can be contextualized through comparisons with related compounds, focusing on substituent variations, positional isomerism, and hybrid systems.
Substituent Variations on the Benzodioxole Core
- 6-Nitro-1,3-benzodioxole-5-carbaldehyde (Intermediate 1) : The nitro group at position 6 is electron-withdrawing, reducing the electron density of the benzodioxole ring compared to the methoxy group in the target compound. This difference impacts reactivity in subsequent reactions, such as nucleophilic substitutions or reductions .
- Such derivatives are often used in Schiff base formations or as ligands in coordination chemistry .
- 4-Methoxy-1,3-benzodioxole-5-carbaldehyde (Compound 11) : Positional isomerism (methoxy at position 4 vs. pyridinyl at position 7) alters steric and electronic profiles. The 4-methoxy derivative may exhibit distinct crystallographic packing or solubility due to reduced steric hindrance .
Hybrid Systems Involving Pyridine and Benzodioxole
- Quinoline-Piperonal Hybrids: These compounds integrate quinoline (a bicyclic heterocycle) with benzodioxole-carbaldehyde moieties.
- Thiazolo[3,2-a]benzimidazoles : Condensation products of benzodioxole-carbaldehydes with thiazolones (e.g., compounds 149 and 150) demonstrate how aldehyde functionality enables diverse heterocyclic couplings. The pyridinyl substitution in the target compound may enhance solubility or target selectivity relative to indole-based analogs .
- Pyrido[1,2-a]pyrimidin-4-ones : Patent compounds bearing methoxypyridinyl or dimethoxyphenyl groups (e.g., 2-(6-methoxypyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) highlight the pharmacological relevance of pyridine-benzodioxole hybrids. The target compound’s aldehyde group could serve as a reactive handle for further derivatization in drug discovery .
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formulas.
Research Findings and Implications
- Synthetic Utility : The aldehyde group enables facile functionalization via condensation, as seen in thiazolo-benzimidazole syntheses . This contrasts with patent compounds where pre-formed heterocycles limit post-synthetic modifications .
Biological Activity
7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on cellular pathways and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds within the benzodioxole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodioxole can inhibit the growth of various bacterial strains and fungi. The presence of the methoxypyridine group may enhance these effects by improving solubility and bioavailability.
Insecticidal Properties
A study highlighted the insecticidal potential of benzodioxole derivatives against Aedes aegypti larvae, a vector for several viral diseases. The compound demonstrated notable larvicidal activity with an LC50 value comparable to established insecticides, indicating its potential as a biopesticide .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways in target organisms.
- Cell Membrane Disruption : It may disrupt cell membranes in microbial cells, leading to cell death.
- Signal Transduction Interference : The compound could interfere with signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities associated with this compound:
Toxicity Profile
Toxicity assessments indicate that while the compound exhibits biological activity, it also shows a favorable safety profile in mammalian models. In studies where mice were administered high doses (2000 mg/kg), only mild behavioral changes were observed without significant organ toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
